molecular formula C18H25ClO5 B4942097 Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate

Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate

Cat. No.: B4942097
M. Wt: 356.8 g/mol
InChI Key: BEAQWGPIMOVOLD-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate is an organic compound with the molecular formula C18H25ClO5. It is a derivative of malonic acid and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a chlorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate with 3-chlorophenoxyalkyl halides. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Products include alcohols or alkanes.

    Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(2-chlorophenoxy)pentyl]malonate
  • Diethyl [5-(3,5-dimethylphenoxy)pentyl]malonate

Comparison

Diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2-[5-(3-chlorophenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO5/c1-3-22-17(20)16(18(21)23-4-2)11-6-5-7-12-24-15-10-8-9-14(19)13-15/h8-10,13,16H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAQWGPIMOVOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC(=CC=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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